2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an ester linkage to a trimethoxybenzoate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Esterification: The piperazine derivative is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects. The compound may influence signaling pathways, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the ester linkage.
3,4,5-Trimethoxybenzoic Acid: Contains the trimethoxybenzoate moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluorophenyl-piperazine and trimethoxybenzoate moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHRCSCSXCLOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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